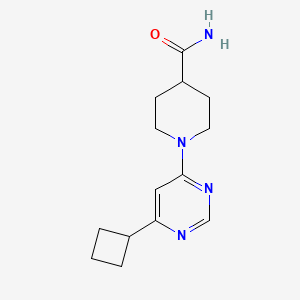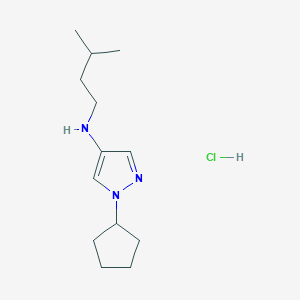![molecular formula C14H15N5OS B12226933 2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12226933.png)
2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex heterocyclic compound that features a thiazole ring, a pyrrolopyrrole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the formation of the thiazole ring through a Hantzsch thiazole synthesis, followed by the construction of the pyrrolopyrrole ring system. The final step often involves the coupling of the pyrimidine ring to the preformed bicyclic system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, inhibiting their function. The pyrimidine ring can bind to nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt cellular processes, leading to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Thiazole derivatives: Compounds with a thiazole ring that exhibit a wide range of biological activities.
Uniqueness
2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its combination of three different heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H15N5OS |
|---|---|
Molecular Weight |
301.37 g/mol |
IUPAC Name |
(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C14H15N5OS/c20-13(12-8-21-9-17-12)18-4-10-6-19(7-11(10)5-18)14-15-2-1-3-16-14/h1-3,8-11H,4-7H2 |
InChI Key |
LLCBVTODLKFHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CC=N3)C(=O)C4=CSC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12226860.png)

![1-[1-(Pyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12226876.png)
![N-[(3,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12226880.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine](/img/structure/B12226885.png)

![[2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12226899.png)
![5-Bromo-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12226908.png)
![5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12226921.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12226927.png)
![N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12226929.png)
![3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12226930.png)
![4-Ethyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12226942.png)
